Cas no 185040-35-1 (4-(Ethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde)

4-(Ethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 5-Pyrimidinecarboxaldehyde, 4-(ethylamino)-2-(methylthio)-
- 2-bromo-4-methoxy-3-(4-nitrophenoxy)benzaldehyde
- 4-(ethylamino)-2-(methylthio)-5-Pyrimidinecarboxaldehyde
- 4-ethylamino-2-methylsulfanyl-pyrimidine-5-carboxaldehyde
- 4-Ethylamino-2-methanethiopyrimidine-5-carboxaldehyde
- 4-(ethylaMino)-2-(Methylthio)pyriMidine-5-carbaldehyde
- 4-(ethylamino)-2-(methylsulfanyl)pyrimidine-5-carbaldehyde
- 4-ethylamino-2-methylthio-5-formylpyrimidine
- 4-ethylamino-2-methylsulfanyl-pyrimidine-5-carbaldehyde
- GHSAKUXIRGLXHH-UHFFFAOYSA-N
- 4-ethylamino-2-methylthiopyrimidine-5-carboxaldehyde
- 4-ethylamino-2-(methylthio)pyr
- SCHEMBL1521840
- MFCD12911523
- TQP0627
- DA-22214
- SY335435
- 185040-35-1
- SB57018
- 4-(Ethylamino)-2-(methylthio)pyrimidine-5-carboxaldehyde
- 4-(ethylamino)-2-methylsulfanylpyrimidine-5-carbaldehyde
- AS-69512
- 4-(ethylamino)-2-(methylsulfanyl)-5-pyrimidinecarbaldehyde
- DTXSID001200629
- CS-B1132
- 4-ethylamino-2-(methylthio)pyrimidine-5-carbaldehyde
- ALBB-030552
- AMY37322
- BCP33911
- AKOS027322174
- A11292
- 4-(Ethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde
-
- MDL: MFCD12911523
- インチ: 1S/C8H11N3OS/c1-3-9-7-6(5-12)4-10-8(11-7)13-2/h4-5H,3H2,1-2H3,(H,9,10,11)
- InChIKey: GHSAKUXIRGLXHH-UHFFFAOYSA-N
- ほほえんだ: S(C([H])([H])[H])C1=NC([H])=C(C([H])=O)C(=N1)N([H])C([H])([H])C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 197.06243
- どういたいしつりょう: 197.06228316g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 168
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 80.2
じっけんとくせい
- PSA: 54.88
4-(Ethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM337434-1g |
4-Ethylamino-2-methanethiopyrimidine-5-carboxaldehyde |
185040-35-1 | 95%+ | 1g |
$141 | 2023-02-02 | |
abcr | AB494601-1 g |
4-(Ethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde |
185040-35-1 | 1g |
€322.50 | 2023-06-15 | ||
TRC | E940320-100mg |
4-(Ethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde |
185040-35-1 | 100mg |
$ 185.00 | 2022-06-05 | ||
TRC | E940320-10mg |
4-(Ethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde |
185040-35-1 | 10mg |
$ 50.00 | 2022-06-05 | ||
Chemenu | CM337434-1g |
4-Ethylamino-2-methanethiopyrimidine-5-carboxaldehyde |
185040-35-1 | 95%+ | 1g |
$199 | 2021-08-18 | |
Chemenu | CM337434-250mg |
4-Ethylamino-2-methanethiopyrimidine-5-carboxaldehyde |
185040-35-1 | 95%+ | 250mg |
$62 | 2021-08-18 | |
abcr | AB494601-5 g |
4-(Ethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde |
185040-35-1 | 5g |
€907.00 | 2023-06-15 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1061388-100mg |
4-Ethylamino-2-methanethiopyrimidine-5-carboxaldehyde |
185040-35-1 | 97% | 100mg |
¥58 | 2023-04-15 | |
A2B Chem LLC | AB51615-1g |
4-(Ethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde |
185040-35-1 | 95% | 1g |
$22.00 | 2024-04-20 | |
1PlusChem | 1P0039LR-250mg |
4-(ethylaMino)-2-(Methylthio)pyriMidine-5-carbaldehyde |
185040-35-1 | 95% | 250mg |
$7.00 | 2025-02-19 |
4-(Ethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde 関連文献
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
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3. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
4-(Ethylamino)-2-(methylthio)pyrimidine-5-carbaldehydeに関する追加情報
4-(Ethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde: A Comprehensive Overview
The compound with CAS No. 185040-35-1, known as 4-(Ethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrimidine derivatives, which are well-known for their diverse biological activities and applications in drug design. The structure of 4-(Ethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde features a pyrimidine ring with substituents at positions 2, 4, and 5, making it a unique candidate for various chemical and biological studies.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 4-(Ethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde through multi-step reactions involving nucleophilic substitutions and condensation processes. Researchers have explored various synthetic pathways to optimize the yield and purity of this compound, which is crucial for its potential applications in drug discovery and agrochemicals. The incorporation of an ethylamino group at position 4 and a methylthio group at position 2 imparts unique electronic properties to the molecule, enhancing its reactivity and bioavailability.
The biological activity of 4-(Ethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde has been extensively studied in recent years. Experimental data suggest that this compound exhibits potent anti-inflammatory and antioxidant properties, making it a promising candidate for the development of novel therapeutic agents. Additionally, studies have demonstrated its ability to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in various chronic diseases including arthritis and cardiovascular disorders.
In the context of agricultural applications, 4-(Ethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde has shown potential as a growth regulator for crops. Field trials have indicated that this compound can enhance plant resistance to environmental stressors such as drought and salinity by modulating stress-responsive genes. Furthermore, its role as a signaling molecule in plant metabolism has been explored, highlighting its potential as a sustainable alternative to conventional pesticides.
From a structural standpoint, the pyrimidine ring in 4-(Ethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde serves as a versatile scaffold for further chemical modifications. Researchers have investigated the effects of substituent variations on the compound's physicochemical properties and biological activity. For instance, replacing the ethylamino group with other alkylamine derivatives has been shown to significantly alter the compound's solubility and pharmacokinetic profile.
The toxicological profile of 4-(Ethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde has also been evaluated in preclinical studies. Acute toxicity tests indicate that this compound exhibits low toxicity at therapeutic doses, with no significant adverse effects observed in animal models. However, long-term safety studies are still underway to assess its potential risks for chronic exposure.
Looking ahead, the development of 4-(Ethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde into clinical candidates holds great promise. Collaborative efforts between academic institutions and pharmaceutical companies are currently focused on advancing this compound through preclinical trials. The integration of computational chemistry tools with experimental approaches is expected to further refine its therapeutic potential and optimize its delivery mechanisms.
In conclusion, 4-(Ethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde represents a compelling example of how structural modifications can lead to molecules with multifaceted biological activities. As research continues to uncover its full potential, this compound is poised to make significant contributions to both medicinal chemistry and sustainable agriculture.
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